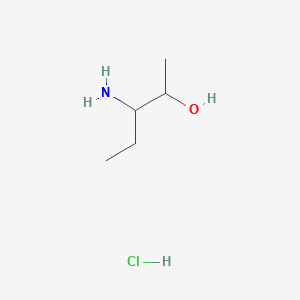

3-Aminopentan-2-ol hydrochloride

Description

Significance of Chiral Amino Alcohols as Versatile Building Blocks in Chemical Research

The utility of chiral amino alcohols stems from their bifunctional nature, which allows for a diverse array of chemical transformations. The amino and hydroxyl moieties can be selectively protected, activated, or modified, providing chemists with a powerful handle to construct intricate molecular architectures with high levels of stereocontrol. They serve as crucial precursors for the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Furthermore, their ability to form stable complexes with metals has led to their widespread use as chiral ligands in transition-metal catalysis, enabling the enantioselective synthesis of a vast number of chemical compounds. The development of new methods for the synthesis of chiral amino alcohols remains an active area of research, underscoring their continued importance.

Stereoisomeric Forms and Their Differential Research Utility

3-Aminopentan-2-ol (B1330143) possesses two chiral centers, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Each of these stereoisomers, and their respective hydrochloride salts, represents a unique three-dimensional arrangement of atoms. This stereochemical diversity is not merely a structural curiosity; it is of paramount importance in their application.

The specific stereochemistry of a chiral amino alcohol dictates its interaction with other chiral molecules, including biological receptors and enzymes. Consequently, different stereoisomers of a compound can exhibit markedly different biological activities. In the realm of asymmetric synthesis, the choice of a particular stereoisomer as a chiral auxiliary or ligand will determine the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of the desired product over the other. For instance, the (2R,3S) and (2S,3R) isomers are diastereomers of the (2R,3R) and (2S,3S) isomers, and each pair of enantiomers can provide access to enantiomeric products in asymmetric reactions.

The differential utility of these stereoisomers necessitates their separation and characterization, a process that has been a significant focus of chemical research.

Interactive Table: Stereoisomers of 3-Aminopentan-2-ol Hydrochloride

| Stereoisomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (2R,3R)-3-Aminopentan-2-ol hydrochloride | 1616436-38-4 | C5H14ClNO | 139.62 |

| (2S,3S)-3-Aminopentan-2-ol hydrochloride | 1352149-50-8 | C5H14ClNO | 139.62 |

| (2R,3S)-3-Aminopentan-2-ol hydrochloride | 951000-34-3 | C5H14ClNO | 139.62 |

| (2S,3R)-3-Aminopentan-2-ol hydrochloride | 2387568-51-4 | C5H14ClNO | 139.62 |

Historical Context and Evolution of Research on this compound

The historical trajectory of 3-aminopentan-2-ol is intertwined with the broader development of stereochemistry and chiral separation techniques. While early research in the 20th century laid the theoretical groundwork for understanding stereoisomerism, the practical application of specific chiral molecules like 3-aminopentan-2-ol evolved more gradually.

A seminal moment in the field of chiral recognition came in 1949 when F. H. Dickey published his work on "The Preparation of Specific Adsorbents". nih.gov In this landmark paper, Dickey demonstrated that silica (B1680970) gel, when prepared in the presence of a chiral molecule (the "template"), could then exhibit a preferential adsorption for that specific enantiomer from a racemic mixture. While Dickey's work did not specifically involve 3-aminopentan-2-ol, it established a fundamental principle that would underpin the development of chiral chromatography and other resolution techniques. The ability to separate enantiomers was a critical prerequisite for studying the distinct properties and applications of individual stereoisomers of compounds like 3-aminopentan-2-ol.

The subsequent decades saw significant advancements in the methods for both the synthesis and resolution of chiral amino alcohols. The development of stereoselective reduction methods for amino ketones and the refinement of chiral stationary phases for chromatography have made the individual stereoisomers of 3-aminopentan-2-ol and its hydrochloride salt more accessible to researchers. This increased availability has, in turn, fueled further investigation into their applications as chiral building blocks and in asymmetric catalysis.

Detailed Research Findings

While comprehensive research focusing exclusively on this compound is not as extensive as for some other chiral amino alcohols, its utility can be inferred from the broader context of β-amino alcohol chemistry. Research has shown that chiral β-amino alcohols are valuable precursors for the synthesis of various biologically active compounds and are effective chiral auxiliaries and ligands in asymmetric synthesis.

For example, the general class of vicinal amino alcohols is known to be a key structural motif in numerous pharmaceuticals. The specific stereochemistry of this compound's isomers makes them attractive candidates for the synthesis of new drug entities where precise control of stereochemistry is crucial for efficacy and safety.

Further research is needed to fully elucidate the specific applications and potential advantages of each stereoisomer of this compound in contemporary organic synthesis. The accessibility of its four distinct stereoisomers provides a valuable platform for systematic studies in asymmetric catalysis and medicinal chemistry.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H14ClNO |

|---|---|

Molecular Weight |

139.62 g/mol |

IUPAC Name |

3-aminopentan-2-ol;hydrochloride |

InChI |

InChI=1S/C5H13NO.ClH/c1-3-5(6)4(2)7;/h4-5,7H,3,6H2,1-2H3;1H |

InChI Key |

KAJAIXQRKSAXTM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)O)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Aminopentan 2 Ol Hydrochloride and Its Stereoisomers

Stereoselective and Enantioselective Synthetic Routes

The controlled synthesis of the distinct stereoisomers of 3-aminopentan-2-ol (B1330143) relies on a variety of sophisticated synthetic strategies. These methods are designed to selectively produce a single desired stereoisomer in high purity, which is essential for its use in stereospecific applications.

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis represents a powerful tool for the enantioselective production of chiral compounds like 3-aminopentan-2-ol. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A common strategy involves the asymmetric reduction of the corresponding prochiral ketone, 3-aminopentan-2-one.

Transition-metal complexes with chiral ligands are often employed to achieve high stereoselectivity in carbon-nitrogen and carbon-oxygen bond formations. For instance, the asymmetric hydrogenation of α-amino ketones using rhodium or ruthenium catalysts bearing chiral phosphine (B1218219) ligands can afford the desired amino alcohol with high enantiomeric excess (ee). The choice of catalyst, chiral ligand, and reaction conditions is critical in determining the stereochemical outcome.

Another catalytic asymmetric method is the transfer hydrogenation of ketones. For example, ruthenium complexes with chiral ligands can catalyze the reduction of ketones using isopropanol (B130326) as a hydrogen source, yielding chiral alcohols with high enantiomeric excesses.

While specific data for the catalytic asymmetric synthesis of 3-aminopentan-2-ol is not extensively reported in readily available literature, the general principles of these methods are widely applicable. The following table illustrates typical catalysts and expected outcomes based on similar substrates.

| Catalyst System | Substrate | Product Stereochemistry | Enantiomeric Excess (ee) |

| Rh(I)-Chiral Diphosphine | α-Amino Ketone | Chiral Amino Alcohol | Up to 99% |

| Ru(II)-Chiral Diamine/Amino Alcohol | Ketone | Chiral Alcohol | Up to 99% |

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to synthesize the target molecule. Amino acids are common chiral precursors for the synthesis of amino alcohols. For instance, L-alanine, a naturally occurring amino acid, can serve as a starting point for the synthesis of specific stereoisomers of 3-aminopentan-2-ol.

A potential synthetic route starting from L-alanine would involve the conversion of the carboxylic acid group to a ketone and the subsequent addition of an ethyl group. The stereochemistry at the C3 position would be derived from the chiral center of L-alanine. The stereochemistry at the C2 position would then be controlled by the diastereoselective reduction of the ketone.

The following is a hypothetical reaction scheme illustrating this strategy:

Protection of the amine group of L-alanine.

Activation of the carboxylic acid and reaction with an ethyl organometallic reagent to form the corresponding ethyl ketone. This step needs to be carefully controlled to avoid racemization.

Diastereoselective reduction of the ketone. The choice of reducing agent will influence the stereochemistry of the newly formed hydroxyl group at C2.

Deprotection of the amine group to yield the desired stereoisomer of 3-aminopentan-2-ol.

This strategy's success hinges on the ability to control the stereochemistry during the ketone formation and reduction steps.

Biocatalytic Pathways to Stereodefined Isomers

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds. Enzymes, operating under mild conditions, often exhibit high regio- and stereoselectivity. For the synthesis of stereodefined isomers of 3-aminopentan-2-ol, biocatalytic reductive amination is a promising approach. frontiersin.orgwhiterose.ac.ukyork.ac.uk

Amine dehydrogenases (AmDHs) can catalyze the direct conversion of a ketone to a chiral amine. frontiersin.orgwhiterose.ac.ukyork.ac.uk By using an AmDH, 3-pentanone (B124093) could be directly aminated to form 3-aminopentane, which could then be hydroxylated at the 2-position, or more directly, an amino ketone could be reduced. More relevantly, the reductive amination of a hydroxy ketone can yield the desired amino alcohol. frontiersin.org

Studies on short-chain chiral amines and amino alcohols have demonstrated the effectiveness of wild-type AmDHs for the synthesis of hydroxylated 2-aminoalkanes. frontiersin.orgwhiterose.ac.ukyork.ac.uk For example, the synthesis of (3S)-3-aminobutan-2-ol has been achieved with high conversion and excellent enantioselectivity using certain AmDHs. frontiersin.orgwhiterose.ac.uk This suggests that similar enzymes could be effective for the synthesis of stereoisomers of 3-aminopentan-2-ol from the corresponding hydroxy ketone.

| Enzyme | Substrate | Product | Conversion | Enantiomeric Excess (ee) |

| MsmeAmDH | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | High | 99.4% frontiersin.orgwhiterose.ac.uk |

| CfusAmDH | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | Moderate | 98.8% whiterose.ac.uk |

| MicroAmDH | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | High | 98.2% whiterose.ac.uk |

These results indicate the high potential of biocatalytic pathways for accessing stereodefined isomers of 3-aminopentan-2-ol.

Chemoenzymatic Syntheses of Diverse Enantiomers

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic routes. A common chemoenzymatic strategy for obtaining enantiomerically pure alcohols is the kinetic resolution of a racemic mixture using lipases.

In a lipase-catalyzed kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. The success of this method depends on the enantioselectivity of the lipase.

For 3-aminopentan-2-ol, a racemic mixture of the amino alcohol (with the amino group protected) can be subjected to lipase-catalyzed acylation. The enzyme will preferentially acylate one enantiomer, for example, the (2R,3S)-isomer, to its corresponding ester, leaving the (2S,3R)-isomer as the unreacted alcohol. These can then be separated, and the ester can be hydrolyzed to recover the pure (2R,3S)-amino alcohol.

| Lipase Source | Racemic Substrate | Acyl Donor | Products | Enantiomeric Ratio (e.r.) |

| Pseudomonas cepacia Lipase (PSL) | Racemic protected 3-aminopentan-2-ol | Vinyl acetate | (R)-ester + (S)-alcohol | Can be high (>95:5) |

| Candida antarctica Lipase B (CALB) | Racemic protected 3-aminopentan-2-ol | Vinyl acetate | (S)-ester + (R)-alcohol | Can be high (>95:5) |

This method provides access to both enantiomers from a single racemic starting material.

Optimization of Reaction Conditions for Scalable Synthesis in Research

The transition from a laboratory-scale synthesis to a scalable research-level production requires careful optimization of reaction conditions to ensure efficiency, safety, and reproducibility. For the synthesis of 3-aminopentan-2-ol hydrochloride, several factors need to be considered.

In catalytic asymmetric synthesis , key parameters to optimize include:

Catalyst Loading: Reducing the amount of expensive catalyst without compromising yield and enantioselectivity is crucial for cost-effectiveness.

Pressure and Temperature: These parameters can significantly influence reaction rates and selectivity.

Solvent: The choice of solvent can affect catalyst solubility, stability, and activity.

Substrate Concentration: Higher concentrations are generally preferred for scalability but can sometimes lead to side reactions or catalyst inhibition.

For biocatalytic processes , optimization involves:

Enzyme Stability and Activity: pH, temperature, and the presence of co-solvents can impact enzyme performance. Immobilization of the enzyme can enhance its stability and allow for easier reuse.

Cofactor Regeneration: For reactions requiring cofactors like NAD(P)H, an efficient in-situ regeneration system is essential for scalability. d-nb.info

Substrate and Product Inhibition: High concentrations of substrate or product can inhibit the enzyme, necessitating controlled feeding strategies or in-situ product removal.

A general approach to optimization involves a Design of Experiments (DoE) methodology, where multiple parameters are varied simultaneously to identify the optimal reaction conditions efficiently. For the final hydrochloride salt formation, the purification of the free base and the stoichiometry of hydrochloric acid addition are critical to obtain a pure and stable product.

The following table summarizes key parameters for optimization in a scalable synthesis.

| Parameter | Catalytic Asymmetric Synthesis | Biocatalytic Synthesis |

| Catalyst/Enzyme | Loading, ligand-to-metal ratio | Concentration, immobilization, stability |

| Reaction Medium | Solvent, additives | pH, buffer, co-solvents |

| Temperature | Optimization for rate and selectivity | Optimization for enzyme activity and stability |

| Pressure | For gaseous reactants (e.g., H₂) | Generally atmospheric |

| Concentration | Substrate concentration | Substrate and product inhibition |

| Work-up | Catalyst removal, product isolation | Enzyme removal, product extraction |

By systematically optimizing these parameters, robust and scalable synthetic routes for the various stereoisomers of this compound can be developed for research purposes.

Chemical Transformations and Derivatization Strategies for Advanced Research Applications

Formation of Chiral Ligand Precursors from 3-Aminopentan-2-ol (B1330143) Hydrochloride

The presence of two distinct functional groups on a chiral scaffold makes 3-aminopentan-2-ol an ideal starting material for the synthesis of chiral ligands. These ligands are crucial in transition metal catalysis, where they can induce high levels of stereoselectivity in chemical reactions.

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). mdpi.commdpi.comnih.gov The amino group of 3-aminopentan-2-ol can readily react with various aldehydes and ketones to yield chiral Schiff base ligands. The general structure of these compounds contains an azomethine (-C=N-) group, which is essential for coordination to metal ions. mdpi.comnih.gov

These ligands can coordinate to metal centers in various modes. For instance, a simple Schiff base derived from 3-aminopentan-2-ol and salicylaldehyde (B1680747) can act as a bidentate ligand, coordinating to a metal ion through the imine nitrogen and the phenolic oxygen. The hydroxyl group from the original amino alcohol can also participate in coordination, potentially making the ligand tridentate (N, O, O). This versatility allows for the formation of stable metal complexes with diverse geometries. mdpi.comresearchgate.net The coordination chemistry of these complexes is a subject of intense study, as their catalytic activity in reactions like oxidation, reduction, and carbon-carbon bond formation is highly dependent on the nature of the ligand and the metal center. mdpi.com

Table 1: Examples of Schiff Base Formation

| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Resulting Schiff Base Type | Potential Coordination Sites |

|---|---|---|---|

| 3-Aminopentan-2-ol | Salicylaldehyde | Salicylidene-aminopentanol | Imine Nitrogen, Phenolic Oxygen, Alcoholic Oxygen |

| 3-Aminopentan-2-ol | Acetylacetone | β-Ketoimine | Imine Nitrogen, Carbonyl Oxygen, Alcoholic Oxygen |

| 3-Aminopentan-2-ol | Pyridine-2-carboxaldehyde | Pyridylimine | Imine Nitrogen, Pyridyl Nitrogen, Alcoholic Oxygen |

Phosphorus-based ligands are paramount in the field of homogeneous catalysis, particularly for asymmetric hydrogenation and hydroformylation reactions. documentsdelivered.comnih.gov 3-Aminopentan-2-ol hydrochloride is a valuable precursor for several classes of these ligands.

Phosphine-Phosphite and Phosphine-Phosphinite Ligands: These are hybrid bidentate ligands. A common synthetic strategy involves a two-step process. First, the amino group is protected or converted into a phosphine (B1218219) moiety. Subsequently, the hydroxyl group is reacted with a chlorophosphine (e.g., chlorodiphenylphosphine, PPh₂Cl) in the presence of a base to form a phosphinite (P-O-C) linkage. Alternatively, reacting the hydroxyl group of the amino alcohol can create an intermediate that is further reacted to incorporate the second phosphorus atom. documentsdelivered.comcardiff.ac.uk

Phosphoramidite Ligands: These ligands feature a P-N bond. They can be synthesized by reacting the amino group of 3-aminopentan-2-ol with a phosphorus di- or trihalide, followed by reaction with a diol, such as a derivative of BINOL (1,1'-Bi-2-naphthol). rsc.orgrug.nl The modular nature of this synthesis allows for the creation of extensive ligand libraries for high-throughput screening of catalytic reactions. rug.nl

Table 2: General Synthetic Routes to Phosphorus Ligands from Amino Alcohols

| Ligand Type | Key Reaction | Reagents | Resulting Linkage |

|---|---|---|---|

| Phosphinite | O-Phosphinylation | R₂P-Cl, Base | P-O |

| Phosphite | O-Phosphitylation | (R'O)₂P-Cl, Base | P(OR')₂ |

| Phosphoramidite | N-Phosphitylation | PCl₃, Diol, Base | P-N |

These ligands have been successfully applied in rhodium- and palladium-catalyzed asymmetric reactions, demonstrating the efficacy of using chiral amino alcohol backbones. nih.gov

The 1,2-amino alcohol motif within 3-aminopentan-2-ol is a classic precursor for the synthesis of 2-oxazolines. wikipedia.org These five-membered heterocyclic compounds are themselves important chiral ligands, most notably in the form of PyBox and PHOX ligands used in a multitude of asymmetric catalytic processes. researchgate.net

The synthesis of 2-oxazolines generally proceeds via the cyclization of the amino alcohol with a suitable functional group. wikipedia.org Common methods include:

Reaction with Carboxylic Acids or Acyl Chlorides: This is a traditional route where the amino alcohol is first acylated to form a β-hydroxy amide, which is then cyclized, often using reagents like thionyl chloride (SOCl₂). wikipedia.orgresearchgate.net

Reaction with Aldehydes: Condensation with an aldehyde forms an intermediate oxazolidine, which can be oxidized to the oxazoline (B21484) using agents like N-bromosuccinimide (NBS) or iodine. orgsyn.org

Reaction with Nitriles: Under acidic or metal-catalyzed conditions, nitriles can react with amino alcohols to directly afford oxazolines. organic-chemistry.org

Beyond oxazolines, 3-aminopentan-2-ol can be used to form other heterocyclic systems. For example, reaction with dialdehydes under specific conditions can lead to the formation of bicyclic oxazolidines or oxazines. researchgate.net

Advanced Functionalization for Tailored Reactivity in Complex Synthesis

The initial derivatives of 3-aminopentan-2-ol—such as Schiff bases, phosphines, and oxazolines—are often just the first step toward creating highly specialized molecules. Advanced functionalization involves further modifying these derivatives to precisely tune their steric and electronic properties for specific, complex applications.

For example, a phosphine ligand derived from 3-aminopentan-2-ol can be further functionalized by introducing other coordinating groups to create multidentate ligands. cardiff.ac.uk These additional sites can modulate the electronic environment of the metal center in a catalyst, thereby influencing its activity and selectivity.

Another area of advanced application is in materials science. Amino-functionalized organic molecules are used as building blocks for metal-organic frameworks (MOFs). rsc.orgresearchgate.net While not specifically citing 3-aminopentan-2-ol, the principle involves using amino-functionalized linkers to construct porous materials with tailored properties for applications like selective gas adsorption. rsc.orgresearchgate.net The chiral nature of 3-aminopentan-2-ol could be exploited to create chiral MOFs, which have potential applications in enantioselective separations and catalysis. By strategically derivatizing the parent amino alcohol, researchers can design and synthesize molecules with tailored reactivity and functionality for cutting-edge research.

Applications of 3 Aminopentan 2 Ol Hydrochloride Derivatives in Asymmetric Catalysis

Role as Chiral Auxiliaries in Stereoselective Transformations

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. Derivatives of 3-aminopentan-2-ol (B1330143), particularly oxazolidinones, are effective chiral auxiliaries. rsc.org The amino alcohol can be cyclized with phosgene (B1210022) or a related carbonate to form a rigid heterocyclic system. This oxazolidinone can then be N-acylated, and the resulting imide directs the stereoselective reaction of the acyl group.

The steric bulk of the substituents on the oxazolidinone ring, derived from the pentyl backbone of the original amino alcohol, effectively shields one face of the enolate derived from the acyl group. This forces an incoming electrophile to attack from the less hindered face, resulting in a high degree of diastereoselectivity. After the transformation, the chiral auxiliary can be cleaved under mild conditions and recovered for reuse. sigmaaldrich.com

This strategy is a cornerstone of asymmetric synthesis, applied in reactions such as alkylations, aldol (B89426) additions, and conjugate additions. rsc.org For instance, a patent for the synthesis of piperidinone derivatives as MDM2 inhibitors describes combining (2S,3S)-3-aminopentan-2-ol with a lactone precursor to form a complex intermediate, leveraging the chiral scaffold of the amino alcohol to guide the synthesis. google.com

Table 1: General Principle of Oxazolidinone Chiral Auxiliaries in Asymmetric Alkylation

| Step | Description | General Structure |

|---|---|---|

| 1. Acylation | The oxazolidinone auxiliary is acylated with a prochiral carboxylic acid derivative. | Aux-C(O)R |

| 2. Enolate Formation | A base (e.g., LDA, NaHMDS) selectively removes a proton to form a Z-enolate, which is stabilized by chelation to the metal cation. | [Aux-C(O-)C=R]⁻ M⁺ |

| 3. Diastereoselective Alkylation | The enolate reacts with an electrophile (e.g., an alkyl halide), which approaches from the face opposite the auxiliary's steric shield. | Aux-C(O)-C(R)R' |

| 4. Auxiliary Cleavage | The chiral auxiliary is hydrolyzed or otherwise cleaved to yield the enantiomerically enriched product and recover the auxiliary. | HOOC-C(R)R' + Aux-H |

Utilization as Chiral Ligands in Transition Metal-Catalyzed Asymmetric Reactions

In addition to their role as stoichiometric auxiliaries, derivatives of 3-aminopentan-2-ol can be converted into chiral ligands that coordinate with transition metals to form highly effective asymmetric catalysts. The ligand creates a chiral environment around the metal center, which is the site of catalytic activity. This forces the bound substrates to react in a specific orientation, leading to the preferential formation of one enantiomer of the product.

Asymmetric hydrogenation is a powerful method for producing chiral compounds, particularly for the reduction of prochiral ketones, olefins, and imines. Chiral ligands derived from amino alcohols are frequently employed in combination with metals like rhodium, ruthenium, and iridium. While specific research focusing on 3-aminopentan-2-ol derived phosphine (B1218219) or diamine ligands in this context is not extensively documented in publicly available literature, the structural motif is highly relevant. The synthesis of P,N-ligands, where the nitrogen from the amino group and a newly introduced phosphine group coordinate to the metal, is a common strategy that could be applied to 3-aminopentan-2-ol. Such ligands are known to be highly effective in the hydrogenation of various functional groups.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a key carbon-carbon bond-forming reaction. The stereochemical outcome is controlled by a chiral ligand that modifies the palladium catalyst. Although patents describe the use of 3-aminopentan-2-ol hydrochloride as a reagent in synthetic sequences that also mention allylic alkylation, a direct application of a ligand derived from this specific amino alcohol in controlling an enantioselective AAA reaction is not explicitly detailed in the surveyed literature. google.com The development of new chiral ligands is a continuous effort, and derivatives of 3-aminopentan-2-ol remain potential candidates for this class of transformation.

N-acyl oxazolidinones derived from 3-aminopentan-2-ol are widely used to control the stereochemistry of aldol reactions. The formation of a boron or titanium enolate from the N-acyl imide, followed by reaction with an aldehyde, proceeds through a rigid, chair-like six-membered transition state. The stereochemical outcome is dictated by the conformation of this transition state, which is influenced by the chiral auxiliary. This method provides reliable access to syn- or anti-aldol products with high diastereoselectivity.

Similarly, in Mannich-type reactions, the enolate derived from the chiral auxiliary can add to a prochiral imine. The facial selectivity of this addition is controlled by the auxiliary, leading to the formation of chiral β-amino carbonyl compounds, which are valuable precursors for amino acids and other nitrogen-containing molecules.

Table 2: Auxiliary-Controlled Asymmetric Aldol Reaction

| Reactant 1 | Reactant 2 | Activating Reagent | Key Intermediate | Product Diastereomer |

|---|---|---|---|---|

| N-Propionyl Oxazolidinone | Benzaldehyde | Dibutylboron Triflate | Z-Boron Enolate | syn-Aldol Adduct |

Chiral auxiliaries derived from 3-aminopentan-2-ol can be used to direct the stereochemical course of cycloaddition reactions, most notably the Diels-Alder reaction. An N-acryloyl or N-crotonyl derivative of the corresponding oxazolidinone can act as a chiral dienophile. The bulky substituents of the auxiliary block one face of the double bond, forcing the diene to approach from the opposite side. This strategy has been used to synthesize a wide range of complex cyclic molecules with excellent stereocontrol. Furthermore, the Lewis acid used to catalyze the reaction can chelate to the carbonyl groups of the oxazolidinone, locking it into a specific conformation and enhancing the facial discrimination.

Derivatives of 3-aminopentan-2-ol are highly effective in catalyzing asymmetric reductions, particularly the reduction of prochiral ketones to chiral secondary alcohols. The amino alcohol can react in-situ with borane (B79455) (BH₃) to form a chiral oxazaborolidine catalyst, often referred to as a Corey-Bakshi-Shibata (CBS) catalyst.

In the catalytic cycle, the nitrogen atom of the oxazaborolidine coordinates to another molecule of borane. The ketone substrate then coordinates to the endocyclic boron atom in a way that minimizes steric hindrance, placing the larger substituent away from the catalyst's framework. This orientation facilitates the intramolecular transfer of a hydride from the BH₃ moiety to one specific face of the carbonyl group, yielding the chiral alcohol with high enantioselectivity. smolecule.com The oxidation of the amino alcohol itself can form the corresponding amino ketone.

Table 3: Asymmetric Reduction of Prochiral Ketones using an Oxazaborolidine Catalyst Derived from a Chiral Amino Alcohol

| Ketone Substrate | Reducing Agent | Chiral Product | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Acetophenone | Borane-DMS complex | (R)- or (S)-1-Phenylethanol | >95% |

| 1-Tetralone | Borane-DMS complex | (R)- or (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | >97% |

Organocatalytic Applications of 3-Aminopentan-2-ol Derivatives

No specific research data is available to detail the use of 3-aminopentan-2-ol derivatives as organocatalysts.

Enantiocatalytic Performance of Specific Ligand Systems Derived from the Compound

There is no published data on the enantiocatalytic performance of specific ligand systems derived from this compound to construct a data table.

Mechanistic and Computational Studies of 3 Aminopentan 2 Ol Hydrochloride in Catalysis

Elucidation of Reaction Mechanisms in Asymmetric Transformations

In the realm of asymmetric catalysis, chiral amino alcohols are fundamental in facilitating a variety of enantioselective transformations. These include, but are not limited to, asymmetric additions to carbonyls, Michael additions, and aldol (B89426) reactions. The mechanism often involves the formation of a chiral catalyst-substrate complex, which stereochemically directs the approach of a reactant.

For a compound like 3-aminopentan-2-ol (B1330143) hydrochloride, it is plausible that the free amino alcohol, generated in situ, acts as a bifunctional catalyst. The amino group can act as a Brønsted base or a nucleophile, while the hydroxyl group can function as a Brønsted acid or a coordinating site for a metal center. In a hypothetical asymmetric reduction of a ketone, the amino alcohol could coordinate to a metal hydride, with the chiral centers of the amino alcohol influencing the facial selectivity of hydride delivery to the prochiral ketone. However, without specific studies on 3-aminopentan-2-ol, this remains a generalized model.

Chiral Recognition and Stereodifferentiation Mechanisms

The ability of a chiral catalyst to differentiate between enantiotopic faces or groups of a prochiral substrate is the cornerstone of asymmetric catalysis. This chiral recognition is governed by the formation of diastereomeric transition states with significantly different energy levels. For 3-aminopentan-2-ol, with its two chiral centers, the spatial arrangement of the ethyl, methyl, amino, and hydroxyl groups would create a specific chiral environment.

A widely accepted model for chiral recognition by amino alcohols is the "three-point interaction model," which posits that a minimum of three points of contact between the chiral catalyst and the substrate are necessary for effective stereodifferentiation. In the case of 3-aminopentan-2-ol, these interactions could involve hydrogen bonding from the hydroxyl group, coordination of the amino group, and steric repulsion from the alkyl substituents. The relative energies of the two possible diastereomeric transition states would determine the enantiomeric excess of the product. The specific stereochemistry of the (1R,2R), (1S,2S), (1R,2S), or (1S,2R) isomers of 3-aminopentan-2-ol would lead to different chiral pockets and thus, potentially, different enantioselectivities.

Ligand-Substrate Interactions and Transition State Analysis

The precise nature of ligand-substrate interactions in the transition state is critical for high enantioselectivity. In a metal-catalyzed reaction where 3-aminopentan-2-ol acts as a ligand, the amino and hydroxyl groups would likely chelate to the metal center, forming a stable complex. This complex then interacts with the substrate.

Transition state analysis, often aided by computational methods, seeks to model these transient structures. For instance, in the addition of a nucleophile to an aldehyde catalyzed by a metal complex of 3-aminopentan-2-ol, the aldehyde would coordinate to the metal. The chiral ligand would then dictate the orientation of the aldehyde, exposing one face to preferential attack by the nucleophile. The stability of the transition state would be influenced by a combination of electronic effects (e.g., hydrogen bonding) and steric interactions between the ligand's substituents (ethyl and methyl groups) and the substrate.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate reaction mechanisms and the origins of stereoselectivity at a molecular level.

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 3-aminopentan-2-ol hydrochloride, DFT calculations would be invaluable for determining the most stable conformations of the molecule. The relative energies of different rotamers and the orientation of the amino and hydroxyl groups would provide insight into the ligand's ground-state geometry and how it might pre-organize for catalysis. This conformational analysis is the first step in building accurate models of the catalytic cycle.

Molecular Dynamics Simulations of Catalytic Cycles

Molecular Dynamics (MD) simulations can model the time-dependent behavior of a molecular system, providing insights into the dynamic processes of a catalytic cycle. For a reaction catalyzed by a 3-aminopentan-2-ol-based catalyst, MD simulations could track the entire process from substrate binding to product release. This would allow for the visualization of the conformational changes of the catalyst and substrate throughout the reaction, the role of solvent molecules, and the lifetime of key intermediates. Such simulations could reveal dynamic aspects of chiral recognition that are not apparent from static transition state models.

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods, including DFT, can be used to probe the electronic structure of the catalyst, substrate, and transition state. By analyzing properties such as atomic charges, molecular orbitals, and bond orders, researchers can understand the electronic factors that govern the catalytic activity and selectivity. For example, an analysis of the frontier molecular orbitals (HOMO and LUMO) of the catalyst-substrate complex could reveal the nature of the key orbital interactions that lead to bond formation in the transition state.

Advanced Spectroscopic and Stereochemical Analysis Methodologies in Research

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and conformational arrangements, offering unequivocal structural proof in the solid state. While specific crystallographic data for 3-Aminopentan-2-ol (B1330143) hydrochloride is not prominently available in public literature, the methodology is widely applied to its derivatives and related small organic molecules to understand their stereochemistry and intermolecular interactions. mdpi.comresearchgate.net

The process involves irradiating a single crystal of a compound with a focused X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, which is dependent on the internal arrangement of the atoms. By analyzing the position and intensity of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

In research involving derivatives of amino alcohols, X-ray crystallography serves to:

Confirm Absolute Stereochemistry: For chiral molecules, this technique can unambiguously determine the spatial arrangement of substituents around stereocenters.

Analyze Conformation: It reveals the preferred three-dimensional shape (conformation) of the molecule in the solid state, such as whether a molecular backbone is folded or extended. mdpi.com

Elucidate Intermolecular Interactions: The crystal packing reveals how molecules interact with each other, identifying hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the crystal lattice. mdpi.com

For instance, studies on benzamide (B126) derivatives, which share structural motifs with potential derivatives of 3-aminopentan-2-ol, have utilized X-ray crystallography to confirm their molecular structures and understand their binding potential to biological receptors. mdpi.com Similarly, research on adamantane (B196018) derivatives highlights how X-ray analysis can reveal conformational differences arising from bulky substituents. mdpi.com

A typical output from an X-ray crystallographic analysis includes detailed parameters about the crystal and the data collection process, as shown in the interactive table below.

Table 1: Example of Crystal Data and Structure Refinement Parameters for an Organic Derivative

This table represents typical data obtained from a single-crystal X-ray diffraction experiment, modeled after published data for related organic compounds. mdpi.com

| Parameter | Value |

| Empirical Formula | C₁₆H₂₇N₃OS |

| Formula Weight | 309.47 |

| Temperature | 160(1) K |

| Wavelength (Cu Kα) | 1.54184 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 6.12 Å, b = 9.85 Å, c = 14.90 Å |

| α = 85.1°, β = 80.3°, γ = 75.2° | |

| Volume | 850 ų |

| Z (Molecules per unit cell) | 2 |

| Calculated Density | 1.21 g/cm³ |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 |

| Data / Restraints / Params | 3000 / 0 / 190 |

Mass Spectrometry Techniques for Structural Confirmation in Research

Mass spectrometry (MS) is an indispensable analytical tool in chemical research for determining the molecular weight and elucidating the structure of compounds. nih.gov For 3-Aminopentan-2-ol hydrochloride, mass spectrometry provides rapid confirmation of its identity and can reveal structural details through analysis of its fragmentation patterns. nih.gov

In a mass spectrometer, molecules are first ionized to generate charged particles. For a compound like 3-aminopentan-2-ol, soft ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) typically produce a protonated molecular ion, [M+H]⁺. nih.govnih.gov The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the free base (103.17 g/mol ). spectrabase.comepa.gov

Fragmentation Analysis

The energetically unstable molecular ions often break apart into smaller, characteristic fragment ions. chemguide.co.uk The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural confirmation. For 3-Aminopentan-2-ol, which contains both an alcohol and an amine group, fragmentation is predictable:

Alpha-Cleavage: The most common fragmentation pathway for amines and alcohols is the cleavage of the carbon-carbon bond adjacent to the heteroatom (α-cleavage). libretexts.orgyoutube.com For 3-aminopentan-2-ol, this can occur on either side of the C-N bond or the C-O bond.

Loss of Small Neutral Molecules: The loss of stable, small molecules like water (H₂O) from the alcohol group or ammonia (B1221849) (NH₃) from the amine group is a common fragmentation pathway. nih.govlibretexts.org

The primary ions expected in the mass spectrum of 3-aminopentan-2-ol are detailed in the table below. The analysis can distinguish it from isomers like pentan-2-one and pentan-3-one, which produce different key fragments. libretexts.org Advanced techniques like tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (UHPLC-MS/MS), can isolate a specific ion and fragment it further, providing unequivocal structural confirmation by comparing the resulting spectrum to that of a known standard. nih.gov

Table 2: Predicted Mass-to-Charge (m/z) Ratios for 3-Aminopentan-2-ol and Its Key Fragments

This table is based on the molecular structure and established fragmentation rules for amino alcohols. libretexts.orglibretexts.orguni.lu

| Ion | Description | Predicted m/z |

| [M+H]⁺ | Protonated molecular ion | 104.1 |

| [M]⁺ | Molecular ion (radical cation) | 103.1 |

| [M+H-H₂O]⁺ | Loss of water from the protonated molecule | 86.1 |

| [C₄H₁₀N]⁺ | α-cleavage: loss of CH₃CHO from the [M]⁺ ion | 72.1 |

| [C₃H₈N]⁺ | α-cleavage: loss of C₂H₅ from the [M-H₂O]⁺ ion | 58.1 |

| [C₂H₅]⁺ | Ethyl cation from cleavage | 29.0 |

Emerging Research Frontiers and Future Directions

Development of Novel Chiral Ligand Scaffolds from 3-Aminopentan-2-ol (B1330143) Hydrochloride

The inherent chirality of 3-aminopentan-2-ol makes it an attractive starting material for the synthesis of new chiral ligands for asymmetric catalysis. The presence of both an amino and a hydroxyl group allows for versatile chemical modifications, enabling the creation of a diverse library of ligands. These ligands can coordinate with various metal centers to form catalysts capable of promoting enantioselective transformations.

Researchers are exploring the derivatization of the amino and hydroxyl functionalities to synthesize bidentate and tridentate ligands. For instance, the amino group can be acylated, alkylated, or incorporated into heterocyclic structures like oxazolines or imidazoles. The hydroxyl group can be etherified or esterified to introduce steric bulk or additional coordinating sites. The resulting ligands are then screened for their efficacy in a range of asymmetric reactions, including:

Asymmetric Hydrogenation: Catalysts for the enantioselective reduction of ketones, olefins, and imines.

Asymmetric Alkylation: Enantioselective addition of alkyl groups to carbonyl compounds and imines.

Asymmetric Aldol (B89426) and Michael Reactions: Formation of chiral carbon-carbon bonds with high stereocontrol.

The development of these novel ligand scaffolds derived from 3-aminopentan-2-ol hydrochloride is a promising avenue for discovering more efficient and selective catalysts for the synthesis of enantiomerically pure compounds. nih.gov

Integration into Flow Chemistry and Continuous Processing for Asymmetric Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. mdpi.com The integration of this compound and its derivatives into continuous flow systems for asymmetric synthesis is an active area of research.

In a flow chemistry setup, reagents are continuously pumped through a reactor where the chemical transformation occurs. mdpi.com This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. For asymmetric synthesis, chiral catalysts or intermediates derived from 3-aminopentan-2-ol can be immobilized on solid supports and packed into the reactor. This heterogeneous catalysis approach simplifies product purification and allows for catalyst recycling, enhancing the sustainability of the process.

Recent advancements in continuous flow technology have enabled the synthesis of chiral active pharmaceutical ingredients (APIs) and their advanced intermediates. nih.gov The use of chiral amino alcohols as key intermediates in these processes highlights the potential for this compound in similar applications. nih.gov For example, a continuous flow process could be designed for the synthesis of a chiral drug where a key step involves an asymmetric transformation catalyzed by a ligand derived from 3-aminopentan-2-ol.

Table 1: Comparison of Batch vs. Flow Chemistry for Asymmetric Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

| Reaction Control | Less precise, potential for temperature and concentration gradients. | Precise control over temperature, pressure, and mixing. |

| Safety | Handling of large quantities of hazardous materials can be risky. | Smaller reaction volumes at any given time, improved heat dissipation. |

| Scalability | Scaling up can be challenging and may require process re-optimization. | Scalability is achieved by running the process for a longer duration. |

| Efficiency | May involve multiple manual operations and intermediate isolations. | Potential for automation and integration of multiple reaction steps. mdpi.com |

| Catalyst Handling | Homogeneous catalysts can be difficult to separate and recycle. | Immobilized catalysts can be easily retained and reused. |

Exploration in Bioconjugation and Materials Science Research

The functional groups of this compound, the amino and hydroxyl moieties, provide reactive handles for its incorporation into larger molecular architectures, opening up possibilities in bioconjugation and materials science. myskinrecipes.com

In bioconjugation , the amino group can be used to attach the molecule to proteins, peptides, or nucleic acids. This could be employed to introduce a specific stereochemical feature into a biomolecule, potentially influencing its structure and function. Its structural similarity to natural amino alcohols makes it a candidate for studying enzyme mechanisms and receptor interactions. myskinrecipes.com

In materials science , 3-aminopentan-2-ol can be used as a monomer or a modifying agent in the synthesis of functional polymers. Its chirality can be transferred to the polymer backbone, leading to the creation of chiral polymers with unique optical or recognition properties. These materials could find applications in:

Chiral chromatography: As a stationary phase for the separation of enantiomers.

Sensors: For the enantioselective detection of chiral molecules.

Biomaterials: As scaffolds for tissue engineering or as drug delivery vehicles.

Further research is needed to fully explore the potential of this compound in these emerging fields.

Sustainable and Green Chemistry Approaches in its Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis and application of this compound can benefit from the adoption of more sustainable practices.

Green Synthesis:

Biocatalysis: Utilizing enzymes to catalyze the synthesis of 3-aminopentan-2-ol can offer high stereoselectivity under mild reaction conditions, reducing the need for harsh reagents and protecting groups.

Renewable Feedstocks: Investigating synthetic routes that start from renewable resources instead of petroleum-based feedstocks.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Green Applications:

Catalyst Efficiency: Developing highly active catalysts from 3-aminopentan-2-ol that can be used in low loadings and recycled effectively.

Solvent Selection: Utilizing greener solvents such as water, supercritical fluids, or ionic liquids in reactions involving 3-aminopentan-2-ol and its derivatives.

Energy Efficiency: Employing energy-efficient technologies like microwave-assisted synthesis or flow chemistry to reduce energy consumption.

By integrating these green chemistry principles, the lifecycle of this compound can be made more environmentally friendly.

Potential in Advanced Pharmaceutical Intermediate Synthesis Research

Chirality is a critical aspect of modern pharmaceuticals, as different enantiomers of a drug can have vastly different pharmacological activities. Chiral amino alcohols are important building blocks for the synthesis of many active pharmaceutical ingredients (APIs). This compound, with its defined stereochemistry, serves as a valuable chiral intermediate for the synthesis of complex drug molecules. myskinrecipes.com

Its structural features can be found in various classes of drugs, and its use as a starting material allows for the introduction of specific stereocenters early in a synthetic sequence. Research in this area focuses on:

Target-Oriented Synthesis: Utilizing this compound as a key building block in the total synthesis of new drug candidates.

Diversity-Oriented Synthesis: Creating libraries of structurally diverse compounds based on the 3-aminopentan-2-ol scaffold for high-throughput screening and drug discovery.

Process Optimization: Developing efficient and scalable synthetic routes to APIs that incorporate this compound, potentially leveraging flow chemistry and other advanced manufacturing technologies. nih.gov

The continued exploration of this compound as a versatile chiral intermediate is expected to contribute to the development of new and improved pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.